

Cross-Study Comparison of Mavatrep Clinical Trial Results for Osteoarthritis Pain

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Compound of Interest

Compound Name: Mavatrep

Cat. No.: B1676220

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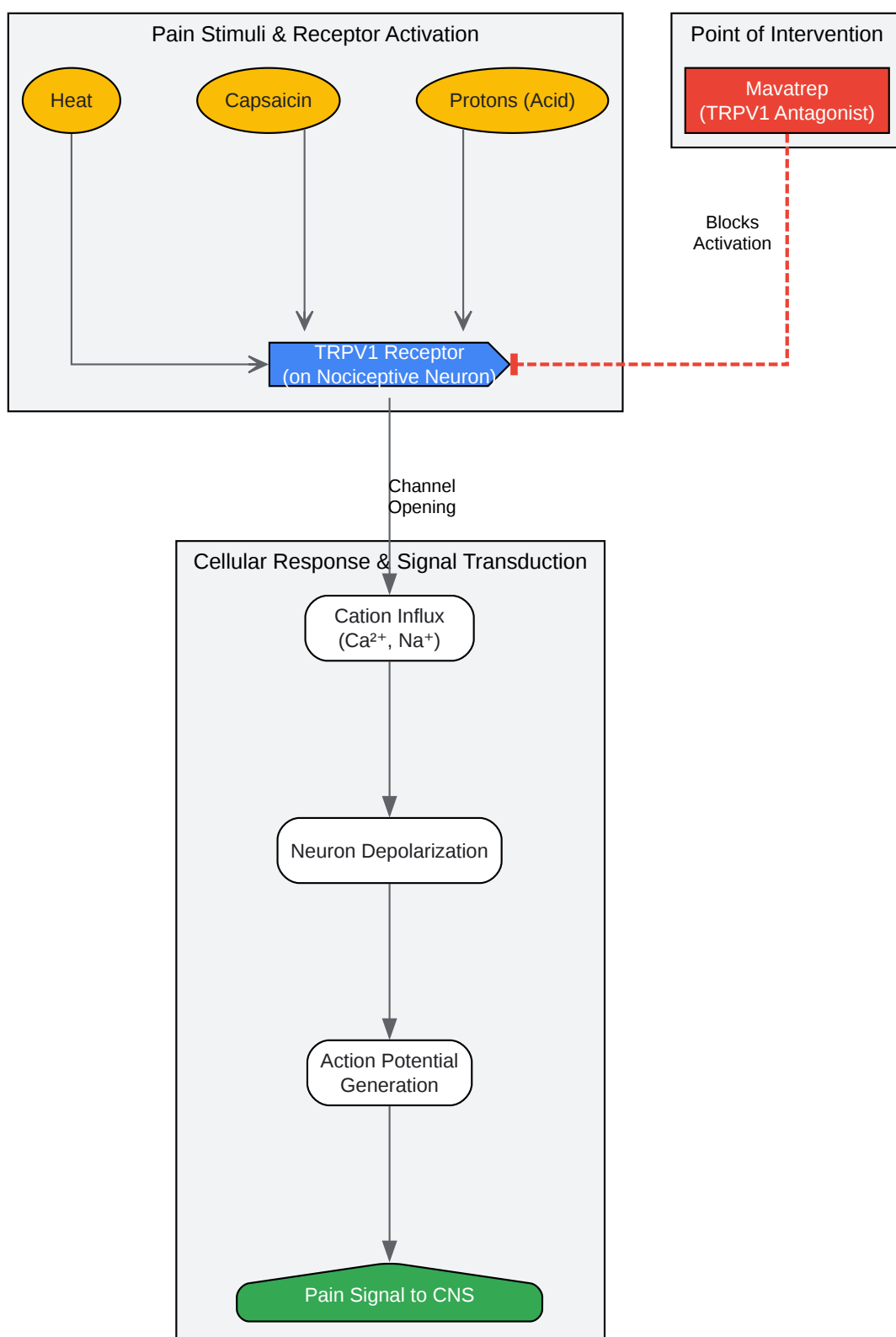
This guide provides a comparative analysis of the clinical trial results for **mavatrep**, an investigational transient receptor potential vanilloid type 1 (TRPV1) receptor antagonist, against a standard-of-care treatment for osteoarthritis pain.

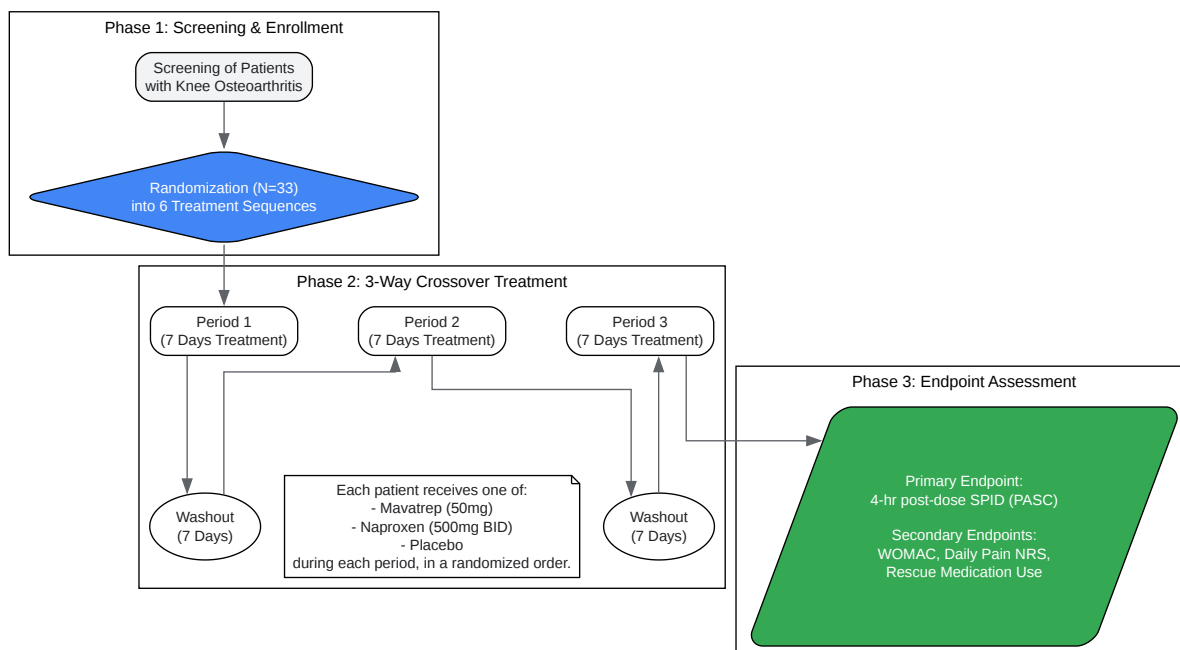
Introduction to Mavatrep

Mavatrep (also known as JNJ-39439335) is an orally active, selective, and potent competitive antagonist of the TRPV1 receptor.[1][2] The TRPV1 receptor is a crucial component in pain physiology and neurogenic inflammation, making it a key target for novel analgesics.[3] Clinical studies have evaluated **mavatrep** for its potential to treat pain, particularly in patients with osteoarthritis of the knee.[4][5] **Mavatrep** has demonstrated a dose-dependent effect on pain reduction, suggesting engagement with the TRPV1 receptor in humans.

Mechanism of Action: TRPV1 Antagonism

The TRPV1 receptor, a non-selective cation channel, is activated by various stimuli including heat, acid, and capsaicin (the active component of chili peppers). In chronic pain states, the expression and sensitivity of TRPV1 receptors are upregulated. By selectively blocking this receptor, **mavatrep** aims to inhibit the transmission of pain signals. Preclinical studies have shown that **mavatrep** can reverse thermal hypersensitivity in inflammatory pain models. In human trials, **mavatrep** has been shown to reduce capsaicin-induced flare area and intensity.





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